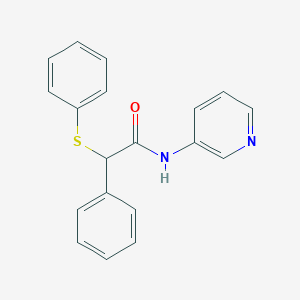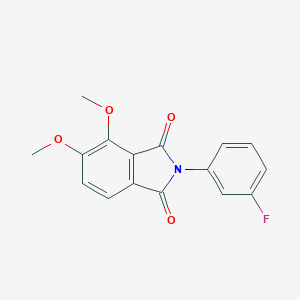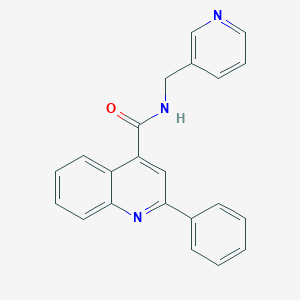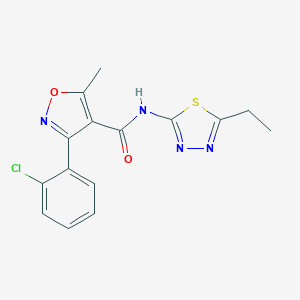
2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide is a compound with a complex structure that includes phenyl, phenylsulfanyl, and pyridinyl groups.
Métodos De Preparación
The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide typically involves multi-step reactions. One common method includes the reaction of phenyl lithium with pyridine to form the intermediate, which is then further reacted with phenylsulfanyl and acetamide groups under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as an anticonvulsant agent, with studies showing its efficacy in animal models of epilepsy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-phenyl-2-(phenylsulfanyl)-N-(3-pyridinyl)acetamide can be compared with similar compounds such as 2-phenylpyridine and other phenylacetamide derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For instance, 2-phenylpyridine is known for its use in the synthesis of fluorescent metal complexes, while this compound has shown potential as an anticonvulsant .
Propiedades
Número CAS |
349434-99-7 |
|---|---|
Fórmula molecular |
C19H16N2OS |
Peso molecular |
320.4g/mol |
Nombre IUPAC |
2-phenyl-2-phenylsulfanyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C19H16N2OS/c22-19(21-16-10-7-13-20-14-16)18(15-8-3-1-4-9-15)23-17-11-5-2-6-12-17/h1-14,18H,(H,21,22) |
Clave InChI |
WDOLZDRXSRZMKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CN=CC=C2)SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NC2=CN=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclohexyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B440759.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B440772.png)
![2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440774.png)
![2-{4-nitrophenyl}-5-phenyl-4-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440780.png)
![11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440785.png)
![1,3-dimethyl-5-[(2-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B440788.png)

![ethyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B440798.png)
![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B440799.png)
![3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440802.png)

![4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-1H-PYRAZOL-5-ONE](/img/structure/B440816.png)
![(4E)-4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440821.png)
